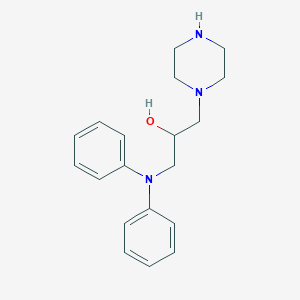

1-Diphenylamino-3-piperazin-1-yl-propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H25N3O |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

1-(N-phenylanilino)-3-piperazin-1-ylpropan-2-ol |

InChI |

InChI=1S/C19H25N3O/c23-19(15-21-13-11-20-12-14-21)16-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23H,11-16H2 |

InChI Key |

SZIQNAJQOJWDCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC(CN(C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Halogenated Propanol Derivatives

One common approach involves the reaction of 1,3-dihalopropan-2-ol derivatives with diphenylamine and piperazine:

- Step 1: Synthesis of 3-chloro- or 3-bromopropan-2-ol as the electrophilic intermediate.

- Step 2: Nucleophilic substitution of the halogen by diphenylamine to form 1-diphenylamino-3-halopropan-2-ol.

- Step 3: Subsequent substitution of the remaining halogen by piperazine to yield this compound.

This method is supported by patent literature describing diphenylamine derivatives synthesis, where halogenated intermediates are key precursors for introducing amine substituents.

Reductive Amination and Hydroamination Routes

Recent advances include metal-free reductive hydroamination of ynones or alkynes to form β-aminoketones, which can be further transformed into β-amino alcohols like this compound:

- Step 1: Reductive hydroamination of an alkyne or ynone with diphenylamine and piperazine under mild conditions.

- Step 2: Reduction of the ketone group to the corresponding alcohol, yielding the propan-2-ol structure.

This cascade method offers a straightforward, mild, and metal-free alternative to traditional substitution reactions, expanding the substrate scope and functional group tolerance.

Use of Epoxide Ring-Opening

Another synthetic route involves the ring-opening of epoxides by amines:

- Step 1: Preparation of glycidol or substituted epoxides as starting materials.

- Step 2: Nucleophilic ring-opening of the epoxide by diphenylamine to form an amino alcohol intermediate.

- Step 3: Subsequent reaction with piperazine to introduce the piperazinyl group.

Reaction Conditions and Catalysts

- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or hexafluoroisopropanol (HFIP).

- Bases such as sodium hydride (NaH) or triethylamine (TEA) are used to deprotonate amines or activate nucleophiles.

- Reactions are often conducted at room temperature to moderate heating (25–60 °C).

- Purification is achieved by column chromatography, recrystallization, or extraction techniques.

Data Table: Summary of Preparation Methods

Research Findings and Optimization

- The patent EP2465498A1 highlights the importance of substituent effects on the aromatic rings and heteroaryl groups for optimizing yields and biological activity, suggesting that reaction conditions can be fine-tuned based on the substituents present.

- The metal-free reductive hydroamination method reported by Fu et al. (2022) demonstrates high yields and functional group tolerance, making it a promising alternative for synthesizing β-aminoketones and related β-amino alcohols.

- Supporting information from RSC publications indicates that careful control of reaction stoichiometry, temperature, and solvent choice significantly impacts the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Diphenylamino-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Diphenylamino-3-piperazin-1-yl-propan-2-ol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antibacterial and antiviral properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Diphenylamino-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to bacterial cell membranes, causing disruption and leakage of cytoplasmic components, leading to cell death. In medicinal applications, it may act as a neurotransmitter reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine pathways .

Comparison with Similar Compounds

Structural Analog: 1-(Phenylamino)-3-(piperidin-1-yl)propan-2-ol (CAS 14585-29-6)

Key Differences :

- Backbone Substitutions: Replaces the diphenylamino group with a single phenylamino group and substitutes piperazine with piperidine (a six-membered ring with one nitrogen).

- Molecular Formula : C₁₄H₂₂N₂O (vs. the target compound’s likely higher molecular weight due to additional phenyl groups).

- Hydrogen Bonding: Piperidine has one secondary amine (one H-bond donor), whereas piperazine in the target compound has two amines (two H-bond donors), enhancing aqueous solubility .

Table 1: Physicochemical Comparison

Piperazine-Modified Analog: 1-(2-Methylpiperazin-1-yl)propan-2-ol (CAS 126934-46-1)

Key Differences :

- Substituents : Features a methyl group on the piperazine ring, reducing basicity and steric hindrance compared to the unsubstituted piperazine in the target compound.

- Molecular Formula : C₈H₁₈N₂O (simpler structure, lower molecular weight).

- Pharmacokinetics : Methylation may enhance metabolic stability but reduce polar surface area, affecting solubility .

Table 2: Functional Group Impact

Alkylamino Variants (e.g., 1-(Butylamino)-3-(phenylamino)propan-2-ol)

- Substituents: Replaces piperazine with butylamino, a flexible alkyl chain.

- Properties : Reduced hydrogen-bonding capacity but increased hydrophobicity. Such analogs may exhibit longer half-lives due to slower hepatic clearance.

Research Findings and Hypothetical Implications

While direct pharmacological data for the target compound are unavailable, structural analysis suggests:

Receptor Affinity: The diphenylamino group may enhance interactions with aromatic residues in enzymes or receptors, while the piperazine moiety could facilitate binding to charged targets.

Solubility Challenges : High logP from diphenyl groups may necessitate formulation adjustments (e.g., salt forms or prodrugs).

Synthetic Complexity: Introducing diphenylamino and piperazine groups may require multi-step synthesis compared to simpler analogs like 1-(phenylamino)-3-piperidinyl derivatives .

Biological Activity

1-Diphenylamino-3-piperazin-1-yl-propan-2-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of diphenylamine derivatives with piperazine in the presence of appropriate solvents and catalysts. The structural characterization of synthesized compounds is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound showed an IC50 value indicative of potent activity against MCF-7 cells, with values reported around 5.56 μM for structurally related compounds, suggesting that modifications to the structure can enhance efficacy .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 1-Diphenylamino... | 5.56 | MCF-7 |

| 10b | 11.79 | MCF-7 |

| 10d | 8.57 | MCF-7 |

Antimicrobial Activity

In addition to antitumor properties, this compound has been evaluated for its antimicrobial effects. Compounds with similar piperazine structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

For example, a related study found that piperazine derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that:

- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Mechanism : Similar compounds have been shown to disrupt bacterial cell membranes and inhibit essential enzymes like DNA gyrase, leading to cell death .

Study on Anticancer Activity

In a study focusing on the anticancer properties of diphenylamine derivatives, compounds were tested on several cancer cell lines. The results indicated that modifications to the diphenylamine structure significantly influenced cytotoxicity levels, with some derivatives achieving over 50% reduction in cell viability after 72 hours .

Study on Antimicrobial Effects

Another study examined the antimicrobial efficacy of piperazine derivatives against common pathogens. The results demonstrated that these compounds could inhibit bacterial growth effectively, with some derivatives showing activity comparable to standard antibiotics .

Q & A

Q. Methodological solutions :

- Analytical validation : Use HPLC or LC-MS to confirm compound purity (>95%) and quantify impurities (e.g., using reference standards like those in ).

- Standardized bioassays : Adopt CLSI guidelines for antifungal testing to ensure reproducibility.

- Comparative SAR studies : Cross-reference activity trends with structurally analogous compounds (e.g., triazole-piperazine hybrids in ) to identify outliers .

Basic Question: What analytical techniques are critical for characterizing piperazine-propanol derivatives in pharmacological studies?

Answer:

Key techniques include:

- Chromatography :

- HPLC with UV detection for purity assessment.

- Chiral chromatography to resolve enantiomers (critical for stereospecific activity).

- Thermal analysis :

- DSC/TGA to determine melting points and thermal stability.

- Spectroscopy :

Advanced Question: How can electrochemical properties of this compound inform its mechanism of action?

Answer:

Piperazine derivatives often exhibit redox activity due to nitrogen lone pairs. To study this:

- Cyclic voltammetry (CV) : Measure oxidation/reduction potentials in buffered solutions (e.g., pH 7.4 PBS).

- DFT calculations : Correlate experimental redox behavior with HOMO/LUMO energy levels.

- Mechanistic insights : Redox activity may modulate interactions with cytochrome P450 enzymes or reactive oxygen species (ROS) in biological systems (e.g., antifungal action via ROS generation) .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Reference SDS guidelines (e.g., ) for specific protocols .

Advanced Question: How can researchers optimize the pharmacokinetic profile of this compound?

Answer:

- Solubility enhancement : Synthesize hydrochloride salts (e.g., as in ) to improve aqueous solubility.

- Metabolic stability :

- Microsomal assays : Test hepatic clearance using rat liver microsomes.

- Structural modifications : Introduce electron-withdrawing groups on the phenyl rings to reduce CYP450-mediated oxidation.

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.